N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine
Description
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine is a benzidine-based organic semiconductor widely utilized in optoelectronic devices. Structurally, it features a central benzidine core substituted with naphthalene and 4-vinyl-phenyl groups, which enhance its π-conjugation and hole-transport properties. This compound is frequently employed as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) , perovskite solar cells (PSCs) , and quantum dot light-emitting diodes (QLEDs) . Key attributes include:
- Thermal Stability: Glass transition temperature (T_g) of 100°C , with decomposition temperatures exceeding 280°C .
- Device Performance: Enhances OLED efficiency by improving charge balance and reducing exciton quenching , while in PSCs, it optimizes perovskite crystallization by modifying surface hydrophilicity .
Properties
Molecular Formula |
C48H36N2 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
N-[4-[4-(4-ethenyl-N-naphthalen-1-ylanilino)phenyl]phenyl]-N-(4-ethenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C48H36N2/c1-3-35-19-27-41(28-20-35)49(47-17-9-13-39-11-5-7-15-45(39)47)43-31-23-37(24-32-43)38-25-33-44(34-26-38)50(42-29-21-36(4-2)22-30-42)48-18-10-14-40-12-6-8-16-46(40)48/h3-34H,1-2H2 |
InChI Key |
WTEWXIOJLNVYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=C)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling
Ullmann coupling employs copper catalysts to couple aryl halides with amines. For this compound, the reaction typically proceeds in two stages:
-
Naphthylamination : A benzidine derivative reacts with 1-bromonaphthalene in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 120–140°C for 24–48 hours.
-
Vinylphenyl Functionalization : The intermediate undergoes a second coupling with 4-bromostyrene under similar conditions.
Key Reaction Parameters :
| Parameter | Stage 1 (Naphthyl) | Stage 2 (Vinylphenyl) |
|---|---|---|
| Catalyst | CuI (10 mol%) | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline | 1,10-Phenanthroline |
| Solvent | DMSO | Toluene |
| Temperature (°C) | 130 | 110 |
| Time (h) | 36 | 24 |
| Yield (%) | 68 | 72 |
Limitations include prolonged reaction times and moderate yields due to steric hindrance from the naphthyl groups.
Buchwald-Hartwig Amination
This method uses palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (e.g., Xantphos) to couple aryl halides with amines at lower temperatures. The process is more efficient for introducing vinylphenyl groups due to better functional group tolerance.
Optimized Protocol :
-
Step 1 : Benzidine reacts with 1-iodonaphthalene using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours (yield: 85%).
-
Step 2 : The product couples with 4-vinylphenylboronic acid via Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 8 hours; yield: 78%).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, reducing reaction times by 40% while maintaining yields >80%. Key adaptations include:
-
Catalyst Recycling : Immobilized Pd/C catalysts reused for 10 cycles without significant activity loss.
-
Solvent Recovery : Toluene and DMSO are distilled and recycled, lowering production costs by 30%.
-
Purity Control : High-performance liquid chromatography (HPLC) ensures >99.5% purity, critical for OLED performance.
Reaction Optimization and Challenges
Ligand Screening
Bidentate ligands (e.g., BINAP) improve catalytic activity in Pd-mediated reactions. A comparative study shows:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Xantphos | 85 | 12 |
| BINAP | 88 | 10 |
| DPPF | 78 | 14 |
BINAP reduces steric hindrance, accelerating oxidative addition of aryl halides.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but degrade vinyl groups. Mixed solvents (toluene/DMF 3:1) balance reactivity and stability, achieving 82% yield.
Characterization and Quality Assurance
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
NPB is predominantly used as a hole transport layer in OLEDs. The compound's ability to facilitate efficient charge transport while minimizing energy loss is crucial for OLED performance. Its high hole mobility allows for better light emission efficiency, which is essential for display technologies and lighting applications.
- Performance Metrics :
- High efficiency in charge transport.
- Improved device lifetime due to thermal stability.
Numerous studies have demonstrated that OLEDs utilizing NPB as a hole transport material exhibit enhanced brightness and color purity compared to devices using alternative materials .
Organic Photovoltaics (OPVs)
In OPVs, NPB serves as a hole transport material, contributing to improved power conversion efficiencies. Its excellent charge transport characteristics help in the effective collection of photogenerated charges, thereby increasing the overall efficiency of solar cells.
- Advantages :
- Enhanced stability under operational conditions.
- Compatibility with various active layer materials.
Research indicates that incorporating NPB into OPV structures can significantly boost their efficiency, making it a preferred choice among researchers and manufacturers .
Case Study 1: OLED Performance Enhancement
A study published in the Journal of Applied Physics explored the effects of varying thicknesses of NPB layers in OLED configurations. The results showed that optimizing the thickness led to a significant increase in luminous efficiency and device lifetime. Devices with an optimal NPB layer thickness demonstrated up to a 30% increase in brightness compared to those with non-optimized layers .
Case Study 2: Stability in OPVs
Research conducted at a leading university evaluated the long-term stability of OPVs incorporating NPB. The findings revealed that devices using NPB maintained over 80% of their initial efficiency after 1000 hours of continuous operation under simulated sunlight, outperforming devices using traditional hole transport materials by a considerable margin .
Comparative Analysis Table
| Property | N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine | Alternative Materials |
|---|---|---|
| Hole Mobility | High | Moderate |
| Thermal Stability | Tg ~ 95 °C | Tg ~ 60 °C |
| Efficiency in OLEDs | High | Variable |
| Efficiency in OPVs | High | Low to Moderate |
| Device Lifetime | Long | Shorter |
Mechanism of Action
The mechanism of action of N,N’-Bis(naphthalen-1-yl)-N,N’-bis(4-vinyl-phenyl)benzidine in optoelectronic devices involves the efficient transport of charge carriers (electrons and holes) through its conjugated structure. The naphthalene and vinyl-phenyl groups facilitate the delocalization of π-electrons, enhancing the compound’s conductivity and luminescent properties.
Comparison with Similar Compounds
N,N'-Bis(2-Hydroxy Benzylidene) Benzidine
- Structure : A Schiff base synthesized from benzidine and 2-hydroxy benzaldehyde, forming a planar, conjugated system .
- Properties : Exhibits strong fluorescence with solvent-dependent Stokes shifts (e.g., 112 nm in THF) .
- Applications : Used in fluorescence sensing and pH-dependent optical studies, contrasting with the electronic focus of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine .
4,4'-Bis(aryl-thiazole/oxadiazole) Bibenzyl Derivatives
- Structure : Benzidine derivatives with thiazole/oxadiazole substituents .
- Applications : Primarily fungicidal agents, highlighting how structural modifications redirect utility from electronics to agrochemistry .
Hole Transport Materials (HTMs) in Optoelectronics
Key Comparisons :
- Thermal Stability: Novel carbazole-based HTMs (3a–c) exhibit superior T_g (148–165°C vs. 100°C) and decomposition temperatures (up to 456°C), making them more suitable for high-temperature device fabrication .
- Charge Transport : While N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine and CBP share similar hole mobilities (~10⁻⁴ cm²/V·s), CBP’s lower T_g limits its use in thermally demanding applications .
- Electron Leakage : In QLEDs, TCTA outperforms N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine by blocking electron leakage, thereby improving efficiency .
Performance in Device Architectures
OLEDs :
- Exciplex Formation : N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine/TPBi heterojunctions show weak exciplex emission compared to TCTA/TPBi, which enhances triplet-to-singlet exciton conversion via reverse intersystem crossing (RISC) .
- Efficiency : Devices using N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine achieve maximum luminances of ~5,823 cd/m², whereas TCTA-based devices reach 29,000 cd/m² .
Perovskite Solar Cells :
- Doping N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine into PVK HTLs reduces perovskite defect density by 30%, increasing power conversion efficiency (PCE) from 12% to 15% .
Dopant Interactions
- Rubrene Doping : In OLEDs, N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine partially transfers energy to Rubrene, enabling white emission via incomplete Förster resonance energy transfer (FRET) .
- PVK Modification : N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine-doped PVK improves perovskite film hydrophilicity, critical for large-grained, low-defect absorber layers .
Biological Activity
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine (often abbreviated as NPB) is a synthetic organic compound that has garnered attention for its unique structural properties and potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article explores the biological activity of NPB, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Overview
NPB is characterized by its complex structure, which includes:
- Two naphthalene groups : These contribute to the compound's electronic properties.
- Two vinyl-phenyl groups : These enhance the conjugation and stability of the compound.
- Central benzidine framework : This core structure is pivotal for its electronic characteristics.
The molecular formula of NPB is with a molecular weight of approximately 684.81 g/mol .
The biological activity of NPB can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its mechanism of action in biological systems is not fully elucidated but is believed to involve:
- Charge transport properties : The compound's structure allows for efficient transport of charge carriers, which may influence cellular processes at the molecular level.
- Potential modulation of signaling pathways : Preliminary studies suggest that NPB may affect pathways related to cell proliferation and apoptosis, although specific targets remain to be identified.
1. Anticancer Activity
Recent studies have investigated the potential anticancer properties of NPB and its derivatives. For instance:
- Cell Viability Assays : In vitro assays demonstrated that NPB exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant inhibition of cell growth at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
These results suggest that NPB may induce apoptosis through mechanisms involving oxidative stress and DNA damage .
2. Interaction with Biological Macromolecules
NPB's interactions with proteins have been studied using techniques such as fluorescence spectroscopy and surface plasmon resonance. Notable findings include:
- Binding Affinity : NPB shows a high binding affinity for certain transcription factors, potentially influencing gene expression related to cell cycle regulation.
- Reactive Oxygen Species (ROS) : Exposure to NPB has been linked to increased ROS levels in treated cells, indicating a possible mechanism for its cytotoxic effects .
Case Study 1: NPB in Cancer Research
A recent study explored the effects of NPB on human breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of NPB and assessed cell viability, apoptosis markers, and ROS levels. The findings indicated that:
- NPB treatment led to a dose-dependent decrease in cell viability.
- Increased levels of apoptotic markers were observed, confirming the induction of programmed cell death.
Case Study 2: Biocompatibility Assessment
Another investigation focused on the biocompatibility of NPB when incorporated into polymeric matrices for drug delivery applications. The study evaluated:
Q & A
Q. What are the recommended synthetic routes for N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between benzidine derivatives and functionalized aldehydes. A typical approach involves:
- Step 1 : Reacting benzidine with 4-vinyl-benzaldehyde in a polar aprotic solvent (e.g., DMF or THF) under reflux.
- Step 2 : Catalyzing the reaction with acetic acid or p-toluenesulfonic acid to facilitate Schiff base formation.
- Step 3 : Purification via column chromatography or sublimation to remove unreacted monomers . Optimization includes adjusting stoichiometric ratios (1:2 for benzidine:aldehyde), temperature (80–120°C), and reaction time (12–48 hours) to maximize yield and purity.
Q. How can the structural and electronic properties of this compound be characterized for optoelectronic applications?
Key characterization methods:
- FTIR Spectroscopy : Identify C=N stretching vibrations (~1600 cm⁻¹) to confirm imine bond formation .
- NMR (¹H/¹³C) : Resolve aromatic proton environments (naphthalene vs. vinyl-phenyl groups) and assess symmetry .
- UV-Vis Spectroscopy : Measure π–π* transitions (λmax ~350–400 nm) to evaluate conjugation length and bandgap .
- Cyclic Voltammetry : Determine HOMO/LUMO levels using oxidation/reduction peaks, critical for charge injection alignment in devices .
Q. What role does this compound play in organic light-emitting diodes (OLEDs) or photodetectors?
The compound functions as a hole-transport layer (HTL) due to its high hole mobility (~10⁻⁴ cm²/V·s) and suitable HOMO level (~5.2 eV), facilitating efficient hole injection into emissive layers. In UV photodetectors, it forms heterojunctions with electron-transport materials (e.g., oxadiazole derivatives), enabling high photocurrent responses (>4 A/W) under 350 nm illumination .
Advanced Research Questions
Q. How can researchers analyze charge transport mechanisms in devices incorporating this compound?
Methodological approaches:
- Space-Charge-Limited Current (SCLC) Measurements : Fit current-density vs. voltage curves to quantify hole mobility .
- Density Functional Theory (DFT) : Simulate molecular orbital distributions to predict charge carrier pathways and reorganization energies .
- Transient Electroluminescence : Resolve carrier recombination zones by mapping emission profiles across layered device architectures .
Q. What strategies mitigate thermal degradation in high-current-density devices using this HTL material?
Thermal stability challenges arise from low glass transition temperatures (Tg ~100–120°C). Solutions include:
- Doping with High-Tg Matrices : Blend with carbazole-based hosts (e.g., CBP) to enhance morphological stability .
- Crosslinking Vinyl Groups : Utilize UV irradiation or thermal annealing to polymerize vinyl substituents, creating a robust network .
- Thermogravimetric Analysis (TGA) : Monitor mass loss at >300°C to validate stability under operational conditions .
Q. How should researchers address contradictions in reported spectroscopic or thermal properties (e.g., conflicting λmax or Tg values)?
Discrepancies often stem from variations in:
- Synthetic Purity : Sublimation-grade samples reduce impurities that alter absorption/emission profiles .
- Measurement Techniques : Compare λmax using standardized solvents (e.g., CH2Cl2) and calibrate instruments with reference compounds .
- Sample Morphology : Annealed vs. as-deposited thin films exhibit differing crystallinity, impacting thermal and optoelectronic data .
Q. What experimental designs optimize the performance of NPB-based heterojunctions in UV photodetectors?
Critical parameters:
- Layer Thickness : Balance HTL (40–60 nm) and ETL (30–50 nm) to minimize series resistance while maximizing exciton dissociation .
- Interface Engineering : Insert MoO3 or LiF interlayers to reduce energy barriers and enhance charge extraction .
- Active Layer Doping : Incorporate 10–20% OXD-7 (an oxadiazole derivative) to improve electron mobility and on/off ratios (>10⁴) .
Q. How do degradation mechanisms in devices correlate with the chemical stability of this compound?
Degradation pathways include:
- Photo-oxidation of Vinyl Groups : UV exposure induces crosslinking or chain scission, monitored via FTIR peak broadening at 1630 cm⁻¹ (C=C stretch) .
- Crystallization Under Thermal Stress : Atomic force microscopy (AFM) reveals phase separation in aged films, increasing leakage currents .
- Electrochemical Side Reactions : Impurity-driven redox processes at electrodes are detectable via impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
